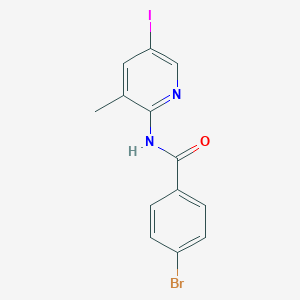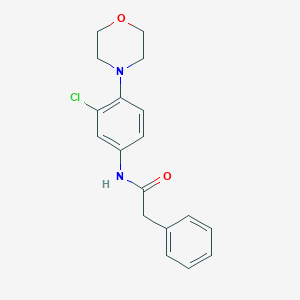![molecular formula C23H22N2O3 B246348 N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide](/img/structure/B246348.png)
N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide, also known as DPA-714, is a novel ligand that has been developed for imaging neuroinflammation. It is a small molecule that is able to bind to the translocator protein (TSPO) which is expressed in the mitochondria of activated microglia and astrocytes. The TSPO is a biomarker that is upregulated in response to neuroinflammation, making it an attractive target for imaging and diagnosis.
Wirkmechanismus
N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide binds to the TSPO which is expressed in the mitochondria of activated microglia and astrocytes. The TSPO is upregulated in response to neuroinflammation, making it an attractive target for imaging and diagnosis. The binding of N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide to the TSPO allows for the visualization of neuroinflammation using positron emission tomography (PET) imaging.
Biochemical and Physiological Effects:
N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide has been shown to have low toxicity and good bioavailability in animal models. It is rapidly metabolized in the liver and excreted in the urine. N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide does not appear to have any significant effects on the central nervous system or other organs.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has low toxicity and good bioavailability in animal models. N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide also allows for the visualization of neuroinflammation using PET imaging. However, there are some limitations to using N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide in lab experiments. It is expensive to synthesize and may not be widely available. N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide also has a short half-life, which may limit its use in long-term studies.
Zukünftige Richtungen
There are several future directions for the use of N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide in scientific research. One area of interest is the development of new ligands that can bind to the TSPO with higher affinity and selectivity. Another area of interest is the use of N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide in clinical trials to evaluate its efficacy in diagnosing and monitoring neuroinflammation in patients with neurological disorders. Additionally, N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide may have potential as a therapeutic agent for the treatment of neuroinflammation. Further research is needed to explore these possibilities.
Synthesemethoden
The synthesis of N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide involves a series of chemical reactions. The starting material is 3,4-dimethylphenol, which is reacted with acetic anhydride to form 3,4-dimethylphenyl acetate. The acetate is then reacted with 4-aminobenzamide in the presence of triethylamine to form N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide has shown promise as a tool for imaging neuroinflammation in a variety of neurological disorders, including Alzheimer's disease, multiple sclerosis, and Parkinson's disease. It has been used in preclinical studies to visualize the activation of microglia and astrocytes in response to injury or disease. N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide has also been used to monitor the efficacy of anti-inflammatory drugs in animal models of neuroinflammation.
Eigenschaften
Molekularformel |
C23H22N2O3 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
N-[4-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]benzamide |
InChI |
InChI=1S/C23H22N2O3/c1-16-8-13-21(14-17(16)2)28-15-22(26)24-19-9-11-20(12-10-19)25-23(27)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,24,26)(H,25,27) |
InChI-Schlüssel |
NMWAJZZHFBFYPW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-chloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B246271.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide](/img/structure/B246272.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea](/img/structure/B246274.png)


![3-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B246282.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-isopropoxybenzamide](/img/structure/B246285.png)
![3-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246286.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}nicotinamide](/img/structure/B246288.png)